molecular formula C19H15N3O B12302988 3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol CAS No. 915410-98-9

3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol

Cat. No.: B12302988
CAS No.: 915410-98-9
M. Wt: 301.3 g/mol
InChI Key: OSDZVBKVJAPGEB-UHFFFAOYSA-N
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Description

3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol is a complex organic compound that features both indole and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol typically involves multi-step organic reactions. One common approach is the coupling of an indole derivative with a pyridine derivative under specific reaction conditions. The process may involve:

    Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.

    Coupling Reaction: The indole derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted indole and pyridine derivatives, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, 3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development and biochemical studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been explored as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science, nanotechnology, and catalysis.

Mechanism of Action

The mechanism of action of 3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. This interaction can lead to the activation or inhibition of specific biochemical pathways, resulting in various biological effects.

Molecular Targets and Pathways

    Proteins: The compound can bind to receptor proteins, altering their conformation and activity.

    Enzymes: It can inhibit or activate enzymes involved in critical metabolic pathways.

    Pathways: The modulation of signaling pathways, such as the MAPK/ERK pathway, can lead to changes in cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Indol-3-yl)-5-[(pyridin-2-yl)amino]phenol
  • 3-(1H-Indol-5-yl)-5-[(pyridin-4-yl)amino]phenol
  • 3-(1H-Indol-4-yl)-5-[(pyridin-2-yl)amino]phenol

Uniqueness

3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule make it a valuable compound in scientific research.

Properties

CAS No.

915410-98-9

Molecular Formula

C19H15N3O

Molecular Weight

301.3 g/mol

IUPAC Name

3-(1H-indol-4-yl)-5-(pyridin-3-ylamino)phenol

InChI

InChI=1S/C19H15N3O/c23-16-10-13(17-4-1-5-19-18(17)6-8-21-19)9-15(11-16)22-14-3-2-7-20-12-14/h1-12,21-23H

InChI Key

OSDZVBKVJAPGEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C3=CC(=CC(=C3)O)NC4=CN=CC=C4

Origin of Product

United States

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